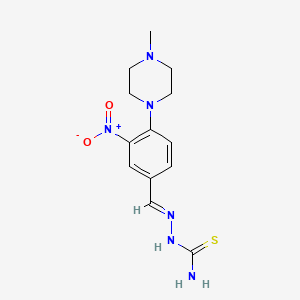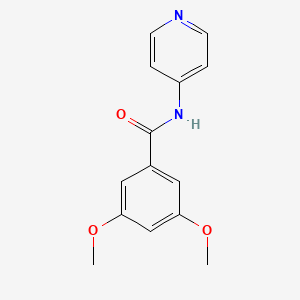
4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde thiosemicarbazone, also known as MNAC, is a thiosemicarbazone derivative that has gained attention in the scientific community due to its potential applications in cancer research. This compound has shown promising results as a potential anticancer agent, particularly in the treatment of leukemia and other hematological malignancies. In
Mecanismo De Acción
The mechanism of action of 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde thiosemicarbazone is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and repair in cancer cells. 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde thiosemicarbazone has also been shown to induce oxidative stress in cancer cells, leading to DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde thiosemicarbazone has been found to have minimal toxicity in normal cells, which is a promising characteristic for an anticancer agent. It has also been shown to exhibit anti-inflammatory properties and to inhibit the growth of certain bacteria and viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde thiosemicarbazone is its relatively simple synthesis method, which makes it a cost-effective compound for laboratory experiments. However, one limitation of 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde thiosemicarbazone is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde thiosemicarbazone research. One area of interest is the development of 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde thiosemicarbazone analogs that exhibit improved solubility and potency. Another area of interest is the investigation of 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde thiosemicarbazone as a potential treatment for other types of cancer, such as lung and colon cancer. Additionally, 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde thiosemicarbazone could be studied for its potential use in combination with other anticancer agents to enhance their efficacy.
Métodos De Síntesis
4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde thiosemicarbazone can be synthesized through a multi-step process that involves the reaction of 4-methyl-1-piperazinecarboxaldehyde with 3-nitrobenzaldehyde in the presence of thiosemicarbazide. The resulting product is then purified through recrystallization and characterized through various spectroscopic techniques.
Aplicaciones Científicas De Investigación
4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde thiosemicarbazone has been extensively studied for its potential use as an anticancer agent. It has been shown to exhibit cytotoxic activity against a variety of cancer cell lines, including leukemia, lymphoma, and breast cancer. 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde thiosemicarbazone has also been found to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable characteristic for an anticancer agent.
Propiedades
IUPAC Name |
[(E)-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2S/c1-17-4-6-18(7-5-17)11-3-2-10(8-12(11)19(20)21)9-15-16-13(14)22/h2-3,8-9H,4-7H2,1H3,(H3,14,16,22)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTMYDCKEPZMKZ-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C=NNC(=S)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)/C=N/NC(=S)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylideneamino]thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-methyl-3-[(3-methylbenzoyl)amino]benzoate](/img/structure/B5753912.png)

![3-ethyl-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5753926.png)
![3-[2-(3-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5753931.png)
![N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5753938.png)
![2-chloro-N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5753950.png)


![3-ethyl-2-[(2-fluorobenzyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5753980.png)


![2-[(4,6-dihydroxy-2-pyrimidinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5753997.png)